molecular formula C7H6N2O5 B1639593 Methyl 2-hydroxy-5-nitronicotinate CAS No. 153888-40-5

Methyl 2-hydroxy-5-nitronicotinate

Cat. No. B1639593
M. Wt: 198.13 g/mol
InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-nitronicotinate” is a chemical compound with the molecular formula C7H6N2O5 . It is also known by other names such as “methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate” and "3-Methoxycarbonyl-5-nitro-2 (1H)-pyridinone" .


Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-5-nitronicotinate” involves the addition of an appropriate 2-hydrazinopyridine to a solution of silver nitrate. The suspension is then heated to 80 °C with vigorous stirring .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-5-nitronicotinate” is represented by the InChI code InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) . The Canonical SMILES representation is COC(=O)C1=CC(=CNC1=O)N+[O-] .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-5-nitronicotinate” has a molecular weight of 198.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 198.02767130 g/mol . The topological polar surface area is 101 Ų . The heavy atom count is 14 .

Scientific Research Applications

Anticoccidial Agents

  • Study: "Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues" by Morisawa et al. (1977)
  • Findings: The study synthesized 5-nitronicotinamide and its analogues, including 2-Methyl-5-nitronicotinamide, through various chemical processes. These compounds demonstrated significant anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Free Radical Scavenging

  • Study: "5-Carboxy-5-methyl-1-pyrroline N-oxide: a spin trap for the hydroxyl radical" by Tsai et al. (2001)
  • Findings: The study introduced 5-carboxy-5-methyl-1-pyrroline N-oxide as a specific spin trap for hydroxyl radicals, a type of free radical. This discovery opened new research avenues for studying free radicals in biological systems (Tsai, Elas, Parasca, Barth, Mailer, Halpern, & Rosen, 2001).

Spin Trapping of Radicals

  • Study: "Spin trapping of superoxide and hydroxyl radicals with substituted pyrroline 1-oxides" by Turner & Rosen (1986)
  • Findings: This research focused on synthesizing nitrones, including 5-butyl-5-methyl-1-pyrroline 1-oxide (BMPO), for spin trapping radicals like superoxide and hydroxyl. These nitrones proved effective in detecting free radicals generated intracellularly (Turner & Rosen, 1986).

Solid-State NMR Spectroscopy

  • Study: "DETERMINATION OF THE SPIN DISTRIBUTION IN NITRONYLNITROXIDES BY SOLID-STATE 1H, 2H, AND 13C NMR SPECTROSCOPY" by Heise et al. (1999)
  • Findings: The study investigated nitronylnitroxide radicals in solid-state using NMR spectroscopy. This research provided insights into the structural characteristics of these radicals (Heise, Köhler, Mota, Novoa, & C., 1999).

Synthesis of Nitronicotinamides

  • Study: "Nitropyridines. 8.* synthesis of substituted 5-nitronicotinamides" by Sagitullinaet al. (2010)

Spin Trapping in Chemical and Biological Systems

  • Study: "Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO)" by Kamibayashi et al. (2006)
  • Findings: This research introduced a new cyclic nitrone, CYPMPO, with enhanced spin-trapping capabilities for radicals like hydroxyl and superoxide in chemical and biological systems (Kamibayashi, Oowada, Kameda, Okada, Inanami, Ohta, Ozawa, & Makino, 2006).

Ultrasound-Induced Radical Formation

  • Study: "Chemical effects of ultrasound on aqueous solutions. Evidence for. OH and. H by spin trapping" by Makino et al. (1982)
  • Findings: The study provided evidence for the formation of hydroxyl radicals and hydrogen atoms during sonolysis of aqueous solutions, using nonvolatile nitrone spin traps. This is significant for understanding the chemical effects of ultrasound (Makino, Mossoba, & Riesz, 1982).

properties

IUPAC Name

methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMETCUQGSGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-nitronicotinate

CAS RN

856579-28-7
Record name Methyl 2-hydroxy-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-nitronicotinic acid (0.80 g, 4.35 mmol, Combi-Blocks) in methanol (10 mL) at 0° C. was added thionyl chloride (1 mL) dropwise. The mixture was stirred at 0° C. for 1 h, then at 60° C. for 2 h. The excess methanol was removed under reduced pressure and the residue was neutralized with aqueous sodium bicarbonate solution. The solid was collected, washed with water and dried to afford the title compound (0.85 g, 99%). 1H NMR (DMSO-d6) δ 8.44 (s, 1H), 8.34 (s, 1H), 3.67 (s, 3H); MS(ESI+) m/z 199 (M+H)+.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Meraz - 2019 - search.proquest.com
Abstract: The first part of this work involved the synthesis of chemical probes to the inhibiton of the BfrB/Bfd protein interaction limiting the bioavalibility of Fe 3+ in Pseudomonas …
Number of citations: 2 search.proquest.com
V Hadi - 2010 - search.proquest.com
A very rare opportunity has been bestowed into me to work in three different facets of organic chemistry: total synthesis, methodology, and medicinal chemistry. While this intensive …
Number of citations: 0 search.proquest.com

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